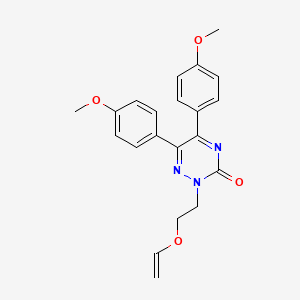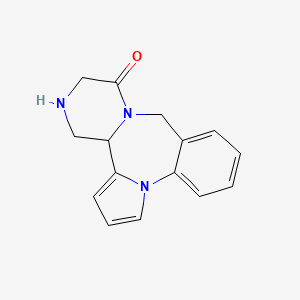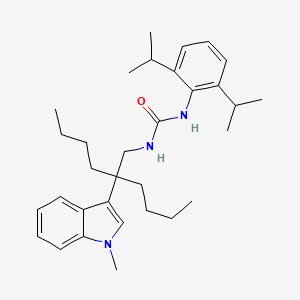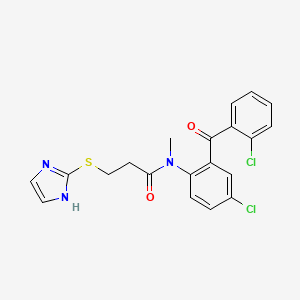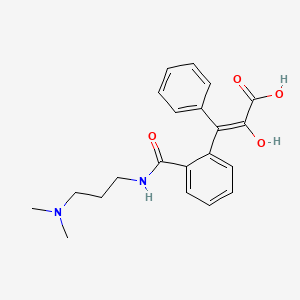![molecular formula C39H51N5O12 B12780227 [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate CAS No. 13292-51-8](/img/structure/B12780227.png)
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This complex compound has a long and intricate name, but let’s break it down. It belongs to the class of polyketide macrolides .
- The compound’s systematic name is (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,29-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-(4-morpholinylamino)-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl acetate .
- It contains multiple hydroxyl groups, a morpholine ring, and a complex tetracyclic structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization, oxidation, and glycosylation. Specific synthetic routes may vary, but they often start from simpler precursors.
Reaction Conditions: These reactions typically occur under controlled conditions, using specific reagents and catalysts.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents: Reagents like , , and play a role in its transformations.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers study its unique structure and reactivity, exploring its potential as a synthetic building block.
Biology: It may exhibit biological activity, making it relevant for drug discovery or as a probe in biological studies.
Medicine: Investigating its pharmacological properties could lead to novel therapeutic agents.
Industry: Although not widely used, it may inspire new synthetic methodologies.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific biological targets or enzymes .
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its complex structure sets it apart from other natural products.
Similar Compounds: While I don’t have a specific list, related compounds include other polyketides and macrolides.
Properties
CAS No. |
13292-51-8 |
|---|---|
Molecular Formula |
C39H51N5O12 |
Molecular Weight |
781.8 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C39H51N5O12/c1-16-11-10-12-17(2)37(52)43-28-23(15-42-44-38(40)41)32(49)25-26(33(28)50)31(48)21(6)35-27(25)36(51)39(8,56-35)54-14-13-24(53-9)18(3)34(55-22(7)45)20(5)30(47)19(4)29(16)46/h10-16,18-20,24,29-30,34,46-50H,1-9H3,(H,43,52)(H4,40,41,44)/b11-10+,14-13+,17-12-,42-15+/t16-,18+,19+,20+,24-,29-,30+,34+,39-/m0/s1 |
InChI Key |
CXHREFMTGYYSFH-YUQOKGPMSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N=C(N)N)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


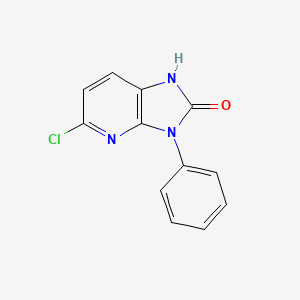
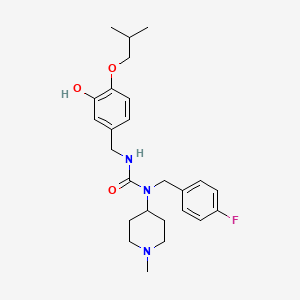
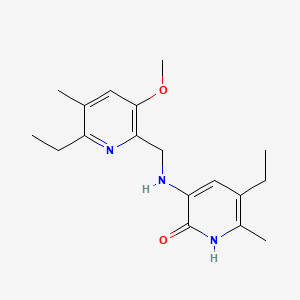
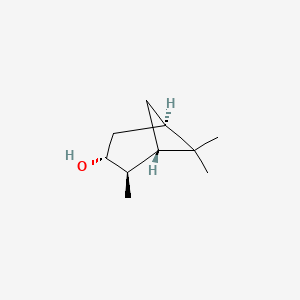
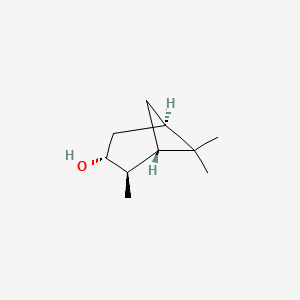
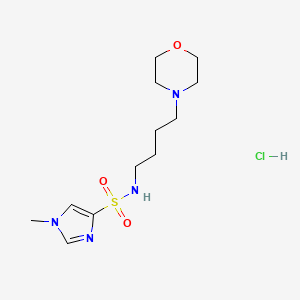
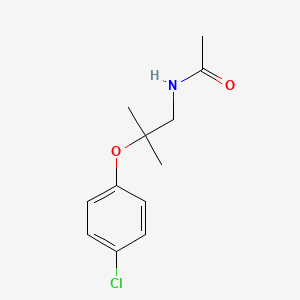
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)

